molecular formula C21H24O6 B3043856 Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 94062-87-0

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No.: B3043856
CAS No.: 94062-87-0
M. Wt: 372.4 g/mol
InChI Key: QRMYFVCKXAQEDN-BQUARMOTSA-N
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Description

Methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside (CAS: 94062-87-0) is a protected galactopyranoside derivative widely used in carbohydrate chemistry as a synthetic intermediate. Its structure features:

  • A β-D-galactopyranose core.
  • A methyl group at the anomeric position.
  • 3-O-benzyl and 4,6-O-benzylidene protecting groups, which block hydroxyl groups at C-3 and C-4/C-6, respectively .

Properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18+,19-,20?,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYFVCKXAQEDN-BQUARMOTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by benzylation and benzylidenation. One common method involves the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PCC, KMnO4

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: NaN3, thiourea

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC yields aldehydes, while reduction with LiAlH4 produces alcohols .

Scientific Research Applications

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry where a sugar moiety is transferred to an acceptor molecule. Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside serves as an effective glycosyl donor due to its structural properties that influence stereochemistry during the reaction.

  • Stereoselectivity : The presence of the benzylidene acetal stabilizes the α-anomer of galactopyranose derivatives, enhancing selectivity in glycosylation reactions. Studies indicate that this compound can direct the formation of either α- or β-glycosides depending on the reaction conditions and the nature of the acceptor .

Synthesis of Complex Carbohydrates

This compound is utilized in synthesizing various complex carbohydrates and derivatives. Its ability to participate in glycosylation reactions makes it a valuable building block.

  • Case Study: Synthesis of Thioglycosides : Research has demonstrated that this compound can be converted into thioglycosides, which are important intermediates in carbohydrate synthesis. The benzylidene moiety allows selective reactions that yield stable intermediates for further transformations .

Stability and Reactivity

The stability of this compound under different conditions is crucial for its application in synthetic chemistry.

  • Reactivity Studies : Investigations have shown that this compound reacts favorably under mild conditions with various reagents, including diethylaminosulfur trifluoride (DAST), which facilitates the introduction of functional groups while maintaining structural integrity .

Applications in Drug Discovery

The compound's unique structural features make it relevant in drug discovery and development. Its derivatives can serve as potential pharmacophores due to their biological activity.

  • Biological Activity : this compound and its derivatives have been explored for their interactions with biological targets, contributing to the design of new therapeutic agents .

Comparative Analysis of Reactivity

A comparative study of this compound with other glycosyl donors reveals its unique reactivity profile.

CompoundReactivitySelectivityComments
This compoundHighVariable (α/β)Stabilizes α-anomer; dependent on conditions
Other GlycosidesModeratePredominantly βLess influence from acetal stabilization

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and benzylidene groups enhance the compound’s binding affinity to these targets, facilitating various biochemical reactions. The pathways involved include glycosylation and carbohydrate metabolism .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂₁H₂₄O₆ (MW: 372.41 g/mol).
  • Melting point: 204–206°C .
  • Solubility: DCM, DMF, DMSO, MeOH .

Comparison with Structurally Similar Compounds

Methyl 4,6-O-Benzylidene-β-D-Galactopyranoside (Parent Compound)

  • Structure : Lacks the 3-O-benzyl group (CAS: 6988-39-2, C₁₄H₁₈O₆, MW: 282.29 g/mol) .
  • Synthesis: Direct benzylidenation of methyl β-D-galactopyranoside (67% yield) .
  • Reactivity : Undergoes regioselective bromination with N-bromosuccinimide (NBS), forming 4-O-benzoyl-6-bromo and 4-O-benzoyl-3-bromo derivatives. The absence of the 3-O-benzyl group allows bromination at C-3 or C-6 .
  • Applications : Used to study acetal ring-opening mechanisms and as a precursor for glycosylation reactions.
Property Target Compound Parent Compound
Molecular Weight 372.41 g/mol 282.29 g/mol
Protecting Groups 3-O-Benzyl, 4,6-O-Benzylidene 4,6-O-Benzylidene
Melting Point 204–206°C Not reported
Key Reaction Bromination at C-3 inhibited Bromination at C-3 or C-6

Methyl 4,6-O-Benzylidene-2,3-di-O-Benzoyl-β-D-Galactopyranoside

  • Structure : Features benzoyl groups at C-2 and C-3 instead of a benzyl group.
  • Synthesis : Benzoylation of the parent compound using benzoyl chloride in pyridine (50% yield) .
  • Reactivity : The electron-withdrawing benzoyl groups reduce nucleophilicity at C-2/C-3, making them less reactive in glycosylation compared to the 3-O-benzyl derivative.
Property Target Compound 2,3-di-O-Benzoyl Derivative
Protecting Groups 3-O-Benzyl, 4,6-O-Benzylidene 2,3-di-O-Benzoyl, 4,6-O-Benzylidene
Key Reactivity Stabilizes C-3 for further modifications Stabilizes C-2/C-3 for acyl transfer

Methyl 3-O-Benzyl-4,6-O-Isopropylidene-β-D-Mannopyranoside

  • Structure: Mannose core with isopropylidene (C₃H₆O) instead of benzylidene at C-4/C-6.
  • Synthesis: Epimerization of a glucopyranoside precursor via oxidation/reduction, followed by isopropylidenation .
  • Reactivity : The isopropylidene group is more acid-labile than benzylidene, enabling milder deprotection conditions.
Property Target Compound Mannopyranoside Analog
Sugar Configuration β-D-Galactose β-D-Mannose
Protecting Groups 3-O-Benzyl, 4,6-O-Benzylidene 3-O-Benzyl, 4,6-O-Isopropylidene
Deprotection Requires strong acid (e.g., TFA) Mild acid (e.g., aqueous AcOH)

4-Methoxyphenyl 3-O-Benzyl-4,6-O-Benzylidene-β-D-Glucopyranoside

  • Structure : Glucose core with a 4-methoxyphenyl aglycone instead of methyl.
  • Properties : CAS: N/A; MW: 464.51 g/mol; MP: 207°C .
  • Applications : Used in glycosidase inhibition studies due to the methoxyphenyl group’s electronic effects.
Property Target Compound Glucopyranoside Analog
Sugar Configuration β-D-Galactose β-D-Glucose
Aglycone Methyl 4-Methoxyphenyl
Melting Point 204–206°C 207°C

Key Research Findings

  • Regioselectivity : The 3-O-benzyl group in the target compound blocks electrophilic attacks at C-3, altering bromination pathways compared to the parent compound .
  • Stereochemical Influence : The β-D configuration ensures equatorial orientation of the benzylidene group, enhancing stability in polar solvents .
  • Synthetic Utility : The compound serves as a precursor for scyphostatin analogs and xylose-containing glycans via selective deprotection and functionalization .

Biological Activity

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside (MBBG) is a synthetic glycoside derived from galactose, characterized by its unique structure that includes benzyl and benzylidene groups. This compound has garnered attention for its potential applications in organic synthesis and biological research, particularly in the study of carbohydrate-protein interactions and as a substrate in enzymatic assays.

MBBG has a molecular formula of C21H24O6 and a molecular weight of approximately 372.41 g/mol. The synthesis typically involves several steps, including the protection of hydroxyl groups in galactose followed by benzylation and benzylidenation. Common reagents used in the synthesis include benzyl chloride and benzaldehyde, with bases such as sodium hydride or potassium carbonate facilitating the reactions.

The biological activity of MBBG is primarily attributed to its ability to interact with specific proteins and enzymes. The presence of the benzyl and benzylidene groups enhances its binding affinity to various molecular targets, facilitating biochemical reactions such as glycosylation and carbohydrate metabolism. These interactions are crucial for understanding its therapeutic potential .

Interaction Studies

Research has shown that MBBG can modulate enzyme activity and participate in cellular signaling pathways. For instance, studies have investigated its role as a glycosyl donor in selective glycosylation reactions, where it influences the formation of specific anomers (α or β) depending on the reaction conditions and participating groups present .

Comparative Analysis

MBBG shares structural similarities with other glycosides, which can provide insights into its unique properties. Below is a comparison table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-galactopyranosideContains two benzyl groups on different hydroxylsDifferent stereochemistry at the anomeric position
Methyl 4,6-O-benzylidene-alpha-D-glucopyranosideSimilar benzylidene structure but derived from glucoseDifferent sugar backbone (glucose vs. galactose)
Methyl 2-deoxy-2-N-phthalimido-beta-D-glucopyranosideContains a phthalimido group instead of benzylVariation in protecting group affects reactivity

This table illustrates the diversity among glycosides and emphasizes how structural modifications can influence their biological activities.

Case Studies

Several studies have explored the applications of MBBG in biological contexts:

  • Enzymatic Assays : MBBG has been utilized as a substrate in various enzymatic assays to investigate carbohydrate-active enzymes. Its structural features allow researchers to study enzyme specificity and kinetics effectively.
  • Carbohydrate-Protein Interactions : Research has focused on how MBBG interacts with lectins and other carbohydrate-binding proteins, revealing insights into cell signaling mechanisms and potential therapeutic applications.

Future Directions

The ongoing research into MBBG's biological activity suggests several potential avenues for future studies:

  • Therapeutic Applications : Investigating the role of MBBG in drug development, particularly as a precursor for glycosylated pharmaceuticals.
  • Mechanistic Studies : Further elucidating the mechanisms by which MBBG influences enzyme activity and cellular processes.
  • Synthesis of Derivatives : Exploring modified versions of MBBG to enhance its biological properties or target specific pathways more effectively.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 3-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside, and how do protection/deprotection steps influence yield?

  • Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups. For example, benzylidene acetals are introduced at the 4,6-positions using 2,2-dimethoxypropane and a catalytic acid (e.g., p-toluenesulfonic acid), followed by benzylation at the 3-OH using benzyl bromide under phase-transfer conditions . Key challenges include avoiding over-benzylation and ensuring regioselectivity. Yields (~90%) are optimized by controlling reaction time and stoichiometry, with intermediates characterized via 1^1H-NMR to confirm acetal formation and benzyl group placement .

Q. How is the stereochemical integrity of the β-D-galactopyranoside configuration maintained during synthesis?

  • Methodological Answer : The β-configuration at the anomeric center is preserved by using preacetylated galactose donors or thioglycosides in glycosylation reactions. For example, Koenigs-Knorr conditions (HgBr2_2/AgOTf) promote β-selectivity, while neighboring-group participation from acetyl or benzoyl groups at C2 ensures stereochemical control. NMR coupling constants (J1,278J_{1,2} \approx 7-8 Hz) and optical rotation ([α]D_D) are used to verify configuration .

Q. What analytical techniques are critical for characterizing intermediates and the final product?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of benzylidene acetals (e.g., δ 5.50–5.70 ppm for the acetal proton) and benzyl group placement (δ 4.50–4.80 ppm for PhCH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]+^+ at m/z 523.2 for C21_{21}H24_{24}O6_6) .
  • Chromatography : TLC (e.g., toluene:acetone 3:1) monitors reaction progress, while HPLC purifies final products .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., benzylidene acetal migration or ring-opening) impact synthetic routes, and how are these mitigated?

  • Methodological Answer : Benzylidene acetals can undergo acid-catalyzed migration or reductive ring-opening. For instance, DIBAL-H selectively cleaves the 4,6-O-benzylidene group to yield 4-OH or 6-OH derivatives depending on solvent (toluene vs. dichloromethane). Competing pathways are minimized by optimizing reaction conditions:

  • Regioselectivity : Toluene promotes 4-OH retention (yield: 85%), while CH2_2Cl2_2 favors 6-OH (yield: 78%) .
  • Stability : Acetals are destabilized by strong acids; thus, mild conditions (e.g., NaHCO3_3 quenching) prevent degradation .

Q. What strategies address contradictions in reported glycosylation efficiencies for constructing oligosaccharides using this compound?

  • Methodological Answer : Discrepancies in glycosylation yields (40–90%) arise from donor activation methods. Comparative studies show:

  • Trichloroacetimidate donors : Higher reactivity (yield: 88%) but require anhydrous conditions .
  • Thioglycosides : Improved stability but lower β-selectivity (~70%) without participating groups at C2 .
  • Data Resolution : Kinetic studies (e.g., 1^1H-NMR monitoring) identify optimal leaving groups (e.g., imidates vs. bromides) for specific acceptors .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in benzylidene acetal ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example:

  • DIBAL-H Reduction : Calculations reveal lower activation energy for axial O6 attack (ΔG^\ddagger = 22 kcal/mol) vs. equatorial O4 (ΔG^\ddagger = 26 kcal/mol), aligning with experimental 6-OH preference in CH2_2Cl2_2 .
  • Solvent Effects : MD simulations show toluene stabilizes bulkier intermediates, favoring 4-OH retention .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of 4,6-O-benzylidene groups under basic conditions?

  • Analysis : Some studies report benzylidene acetals as stable under mild bases (e.g., NaHCO3_3), while others note decomposition in strongly basic media (e.g., NaOH/MeOH). The discrepancy arises from:

  • Base Strength : pKa thresholds (e.g., benzylidene stability < pH 10) dictate tolerance.
  • Solvent Polarity : Protic solvents (MeOH) accelerate hydrolysis vs. aprotic (CH2_2Cl2_2) .
    • Resolution : Pre-screening via TLC in varying pH/solvent systems identifies compatible conditions.

Methodological Best Practices

  • Orthogonal Protection : Combine benzylidene acetals with temporary groups (e.g., acetyl) for sequential deprotection .
  • Stereochemical Validation : Use NOESY correlations (e.g., H1-H3 proximity for β-configuration) .
  • Yield Optimization : Employ molecular sieves (4 Å) in glycosylations to scavenge moisture and improve donor activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside

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